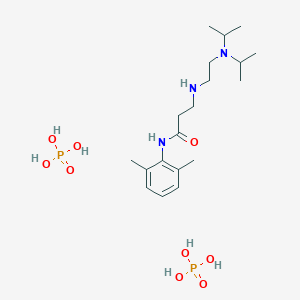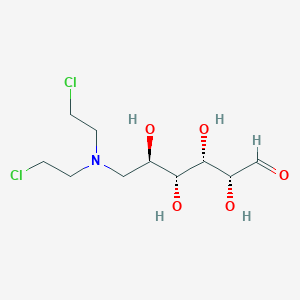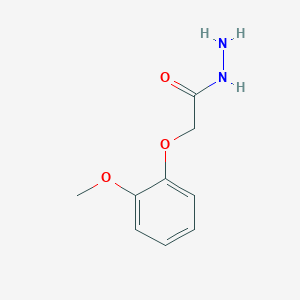
2-(2-Methoxyphenoxy)acetohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-Methoxyphenoxy)acetohydrazide involves the reaction of ethyl 2-(2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, leading to the formation of the acetohydrazide group. This process results in a compound with a relatively short N—N bond, indicating electronic delocalization within the molecule (Liu & Gao, 2012).
Molecular Structure Analysis
The crystal structure analysis reveals that 2-(2-Methoxyphenoxy)acetohydrazide molecules are linked into sheets lying parallel to the ab plane by N—H⋯N and N—H⋯O hydrogen bonds. This arrangement suggests a significant degree of intermolecular interaction, contributing to the stability and physical properties of the compound (Liu & Gao, 2012).
Chemical Reactions and Properties
The compound's reactivity has been demonstrated in its ability to form novel 1,3,4-thiadiazole derivatives, showcasing its versatility in chemical synthesis. These derivatives exhibit significant antimicrobial activities, highlighting the compound's potential as a precursor in medicinal chemistry (Noolvi et al., 2016).
Physical Properties Analysis
The physical properties, such as crystallization behavior and hydrogen bonding patterns, have been detailed in various studies. For example, the crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, provides insights into the molecular arrangement and potential physical properties of 2-(2-Methoxyphenoxy)acetohydrazide, including its solid-state behavior and potential for forming stable crystalline materials (Sharma et al., 2015).
Applications De Recherche Scientifique
Antileishmanial Activity : A derivative, 2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]methylidene-acetohydrazide, has been found to exhibit promising antileishmanial activity (Ahsan et al., 2016).
Antimicrobial Activity : Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activity against various microbes (Noolvi et al., 2016).
Anti-inflammatory Activity : A study on 2-3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl-pyridine revealed potent anti-inflammatory activity (Dewangan et al., 2015).
Anti-mycobacterial Agents : Phenoxy acetic acid derivatives have shown promising anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv, suggesting their potential as new anti-mycobacterial agents (Yar et al., 2006).
Crystal Structure Analysis : The synthesis of 2-(4-methoxyphenoxy)acetohydrazide, a novel molecule, demonstrated electronic delocalization and a short N-N bond in its crystal structure (Liu & Gao, 2012).
Antitumor Activity : New 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives, which include 2-(2-Methoxyphenoxy)acetohydrazide derivatives, have shown promising antitumor activity, particularly against A549 and MCF-7 tumor cell lines (Kaya et al., 2017).
Optical Power Limiting : Some derivatives have demonstrated better optical power limiting behavior, making them potential candidates for optical limiters and switches (Naseema et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQDMRNLIVOSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910597 | |
| Record name | 2-(2-Methoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)acetohydrazide | |
CAS RN |
107967-88-4 | |
| Record name | 2-(2-Methoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



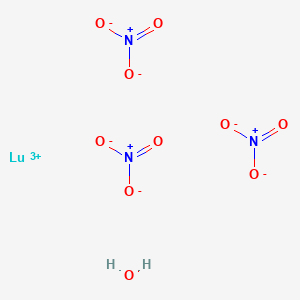

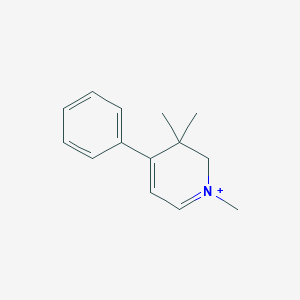
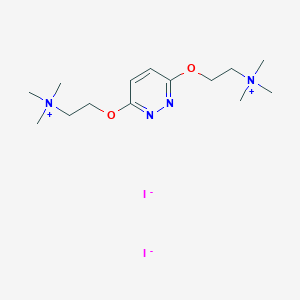
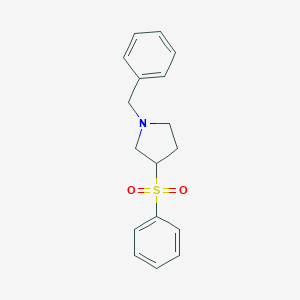
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
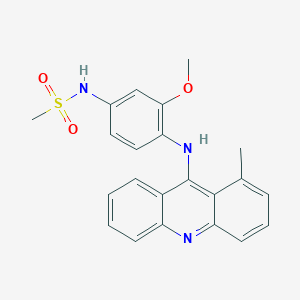
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
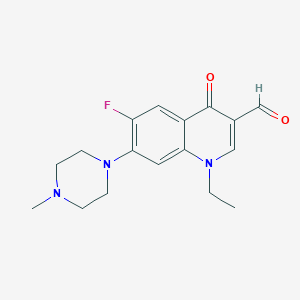
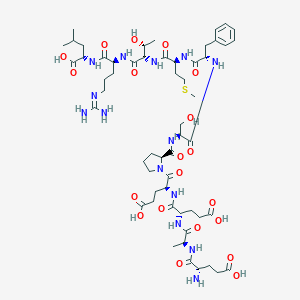
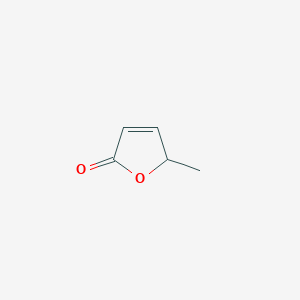
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
